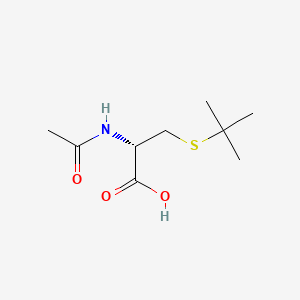![molecular formula C14H12ClNO5 B13500343 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with a furan-2-ylmethyl carbamoyl methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzoic acid to form 4-chloro-2-hydroxybenzoic acid. This intermediate is then reacted with furan-2-ylmethyl isocyanate under controlled conditions to introduce the carbamoyl group. The final step involves the methoxylation of the hydroxyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the furan-2-ylmethyl carbamoyl methoxy group.
4-Chloro-2-({[(furan-2-yl)methyl]amino}benzoic acid): Similar structure but with an amino group instead of a carbamoyl group.
Uniqueness
4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is unique due to the presence of the furan-2-ylmethyl carbamoyl methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H12ClNO5 |
|---|---|
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
4-chloro-2-[2-(furan-2-ylmethylamino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C14H12ClNO5/c15-9-3-4-11(14(18)19)12(6-9)21-8-13(17)16-7-10-2-1-5-20-10/h1-6H,7-8H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
YWSORAHKKYYEAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


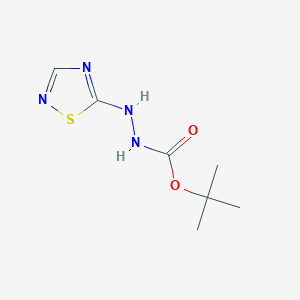
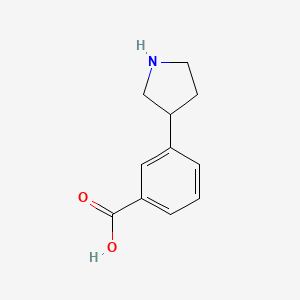
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
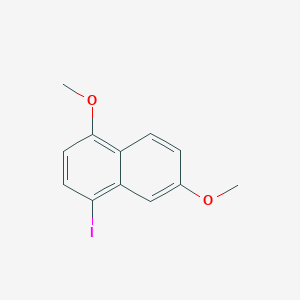
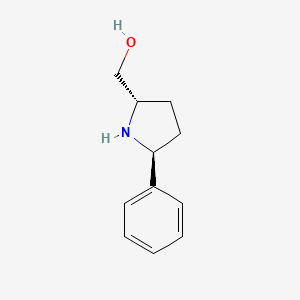


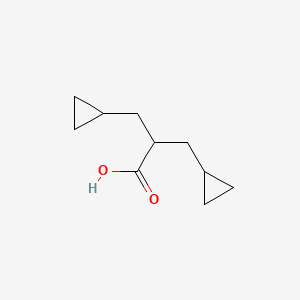
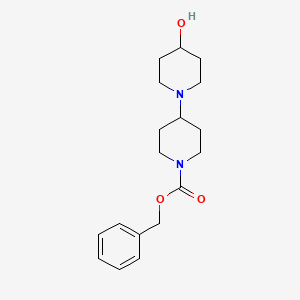
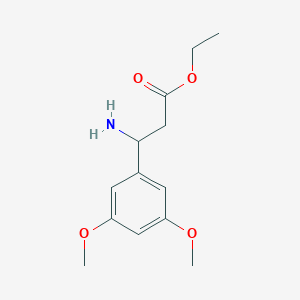
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
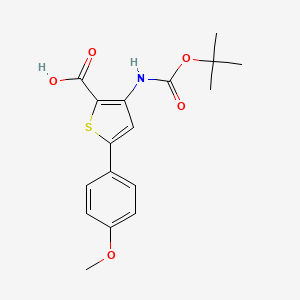
![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
